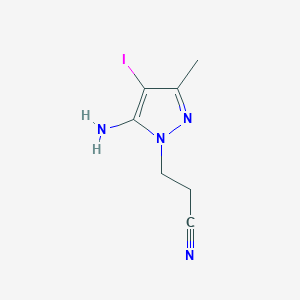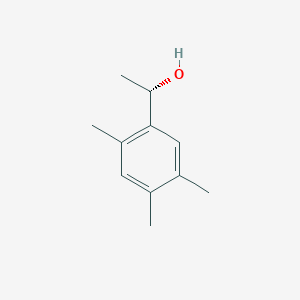
(1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol, also known as TMPE, is an organic compound belonging to the class of aromatic ethers. It is a colorless liquid with a sweet, floral aroma and a low melting point. TMPE is used as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and fragrances. It is also used as a solubilizer in the production of polymers, and as a stabilizer in the production of polyurethanes.
Mécanisme D'action
The exact mechanism of action of (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol is not fully understood. However, it is believed to act by binding to certain receptors on the surface of cells, which in turn activates certain signaling pathways. These pathways are responsible for the anti-inflammatory, anti-tumor, and anti-bacterial effects of (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol. Additionally, (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol is believed to act as an antioxidant by scavenging free radicals, which can cause damage to cells.
Biochemical and Physiological Effects
(1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It also has antioxidant properties, and is believed to modulate the immune system and reduce the risk of cardiovascular disease. Additionally, (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol has been found to have neuroprotective effects, and may be useful in the treatment of certain neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol in lab experiments is that it is a relatively inexpensive and readily available compound. Additionally, it is a fairly stable compound, and is not easily degraded by light or heat. However, there are some limitations to using (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol in lab experiments. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, it has a low vapor pressure, making it difficult to evaporate.
Orientations Futures
In terms of future directions, further research is needed to better understand the mechanism of action of (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol and its potential therapeutic applications. Additionally, further research is needed to determine the optimal dosage and formulation for (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol to maximize its therapeutic effects. Finally, further research is needed to explore the potential of (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol as an antioxidant, and its potential use in the treatment of neurological disorders.
Méthodes De Synthèse
(1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol can be synthesized through a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with a strong base, such as sodium hydroxide or potassium hydroxide, to form an alkoxide. The alkoxide is then reacted with a phenol, such as phenol or catechol, to form an ether. The resulting product is then purified using distillation or crystallization.
Applications De Recherche Scientifique
(1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol has been studied extensively for its potential medicinal applications. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use as an antioxidant, as well as its ability to modulate the immune system and reduce the risk of cardiovascular disease. Additionally, (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol has been studied for its potential use in the treatment of certain neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Propriétés
IUPAC Name |
(1S)-1-(2,4,5-trimethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6,10,12H,1-4H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETNQTUDBNSWTI-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[C@H](C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B6143930.png)
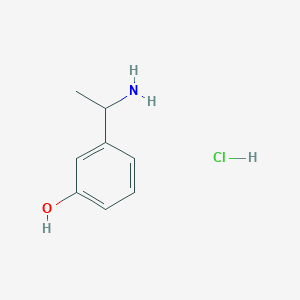
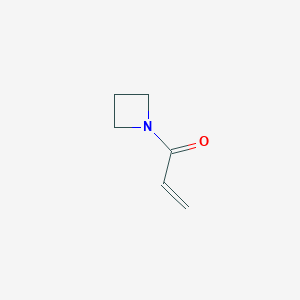


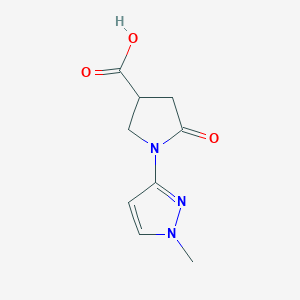

![4-chloro-N-[(4-fluorophenyl)methyl]-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B6143975.png)
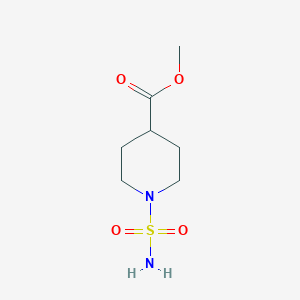
![2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B6143983.png)
